N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a benzimidazole-based acetamide derivative characterized by a benzimidazole core linked to a phenyl group at position 3 and a 4-fluorophenyl-substituted acetamide moiety. This compound belongs to a broader class of benzimidazole derivatives, which are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities . The fluorine atom at the para position of the phenylacetamide group may enhance bioactivity by influencing electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-16-10-8-14(9-11-16)12-20(26)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)25-21/h1-11,13H,12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPUKYLKAEKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The 3-position of the benzimidazole ring is then substituted with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Acetamide Formation: The final step involves the acylation of the substituted benzimidazole with 4-fluorophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitro groups if present or the benzimidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its role as a positive allosteric modulator (PAM) . Research has identified a series of benzimidazole derivatives, including this compound, as promising templates for developing drugs that enhance the activity of certain receptors in the central nervous system. Specifically, these derivatives have shown improved metabolic stability and reduced toxicity, making them suitable candidates for neurological disorders .
Anticancer Activity
The benzimidazole moiety is known for its anticancer properties. Studies have indicated that compounds containing this structure can inhibit various cancer cell lines through multiple mechanisms, such as inducing apoptosis and inhibiting cell proliferation. The specific compound has been investigated for its efficacy against certain types of cancer, highlighting its potential as a therapeutic agent .
Antimicrobial Properties
Research has also explored the antimicrobial activity of benzimidazole derivatives. The compound's structure allows it to interact with bacterial enzymes or cellular components, potentially leading to antibacterial effects. This application is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Enzyme Inhibition
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, its role as an inhibitor of carbonic anhydrases II and VII has been documented, which may have implications in treating conditions like glaucoma and edema .
Case Study 1: Neurological Applications
A study published in ACS Chemical Neuroscience highlighted the effects of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives on cognitive functions in animal models. The results indicated significant improvements in memory retention and learning capabilities when treated with these compounds, suggesting their potential use in treating cognitive disorders .
Case Study 2: Anticancer Efficacy
In a recent investigation, researchers synthesized a series of benzimidazole derivatives, including this compound. The findings demonstrated that these compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, underscoring their therapeutic potential .
Synthesis and Structural Analysis
The synthesis of this compound involves several steps that include the formation of C–N bonds under mild conditions using aromatic aldehydes and o-phenylenediamine. The compound's crystal structure has been analyzed using X-ray diffraction techniques, revealing insights into its molecular interactions and stability .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, thereby modulating their activity. This can involve inhibition of enzyme activity, blocking receptor sites, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
Several benzimidazole-acetamide derivatives have been synthesized with variations in aryl substituents, impacting their physicochemical and biological properties:
Notes:
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (e.g., -NO₂, -F): The nitro group in 6p increases quorum sensing inhibition (68.23% at 250 µM) compared to chloro-substituted analogs (e.g., 6i: 64.99% at 250 µM) . Fluorine in the target compound may improve metabolic stability and target binding via hydrophobic interactions .
- Heterocyclic Additions (Thiazole/Triazole) :
Anticancer and Antimicrobial Activity Comparisons
- Antimicrobial Activity: Benzimidazole-thioacetamide derivatives (e.g., W5–W9) display broad-spectrum activity against E. coli and S. aureus, with MIC values <10 µg/mL . The target compound’s fluorophenyl group may mimic fluoroquinolone scaffolds, known for DNA gyrase inhibition .
- Anticancer Potential: Quinoline-benzimidazole hybrids (e.g., 9j–9o) inhibit cancer cell lines (IC₅₀: 2–10 µM) via CDK-8 and ER-α targeting . Structural similarity to the target compound suggests analogous mechanisms.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group enhances its lipophilicity and potentially its bioavailability. The structure can be represented as follows:
- Molecular Formula : C19H16FN3O
- Molecular Weight : 321.35 g/mol
GABA-A Receptor Modulation
Recent studies have identified derivatives of benzimidazole, including this compound, as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, leading to increased inhibitory neurotransmission. The structural modifications in the benzimidazole scaffold influence binding affinity and metabolic stability, making them promising candidates for neuropharmacological applications .
Anticancer Activity
The compound has shown significant anticancer activity in various in vitro studies. For instance, it has been tested against several cancer cell lines, demonstrating an ability to induce apoptosis and inhibit tumor growth. In one study, the compound exhibited an IC50 value of approximately 25.72 μM against MCF-7 breast cancer cells, indicating moderate efficacy compared to standard chemotherapeutics .
Biological Assays and Findings
| Activity | Assay Type | IC50 Value (μM) | Remarks |
|---|---|---|---|
| GABA-A Receptor Modulation | Binding Assay | Not specified | Enhances GABAergic activity |
| Anticancer (MCF-7 cells) | Cell Viability | 25.72 ± 3.95 | Induces apoptosis |
| Antimicrobial | Zone of Inhibition | Not specified | Effective against various bacterial strains |
| Antioxidant | DPPH Assay | Not specified | Exhibits antioxidant properties |
Case Studies
- GABA-A Receptor Study : A molecular docking study revealed that this compound interacts favorably with the GABA-A receptor at the α1/γ2 interface. This interaction is crucial for its PAM activity, suggesting that subtle modifications in the structure can significantly impact receptor affinity and selectivity .
- Anticancer Efficacy : In vivo studies involving tumor-bearing mice demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on cancer cells and modulation of apoptotic pathways .
Q & A
What are the optimal synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzimidazole core via condensation of substituted o-phenylenediamine with carboxylic acid derivatives under acidic conditions (e.g., acetic acid) .
- Step 2: Coupling of the benzimidazole intermediate with 2-(4-fluorophenyl)acetic acid using carbodiimide reagents (e.g., EDCI/HOBt) in aprotic solvents like acetonitrile or DMF .
- Optimization Strategies:
- Catalyst selection: Piperidine or acetic acid improves cyclization efficiency in benzimidazole formation .
- Solvent choice: Polar solvents (e.g., ethanol) enhance solubility of intermediates during reflux .
- Temperature control: Reflux at 80–100°C for 4–8 hours ensures complete reaction progression .
Yield improvements (up to 54%) are achieved by optimizing stoichiometry and purification via recrystallization (methanol/water) .
How can structural characterization of this compound be rigorously validated?
Answer:
Key analytical techniques include:
- 1H/13C NMR: Confirm regiochemistry of the benzimidazole and acetamide moieties. For example, aromatic protons in the benzimidazole ring appear at δ 7.12–7.76 ppm, while the acetamide NH signal is observed at δ 10.48 ppm .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 380.1 [M+H]+) verify molecular weight .
- Elemental Analysis: Validate purity (>95%) by comparing calculated vs. experimental C, H, N content .
- X-ray Crystallography (if applicable): Resolve ambiguous stereochemistry, as demonstrated for related triazole-benzimidazole hybrids .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Anticancer Activity: Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. For example, analogs with fluorophenyl groups show enhanced cytotoxicity (IC50 < 10 µM) .
- Antimicrobial Screening: Assess quorum-sensing inhibition in Pseudomonas aeruginosa via GFP reporter strains (e.g., MH602) at 62.5–250 µM concentrations .
- Enzyme Inhibition: Test against targets like EGFR or Bcl-2 using kinase assays or fluorescence polarization .
How can structure-activity relationships (SARs) be systematically explored for this scaffold?
Answer:
- Substitution Patterns: Vary aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects on bioactivity. For instance, 4-fluorophenyl derivatives exhibit higher anticancer potency due to enhanced lipophilicity .
- Scaffold Hybridization: Introduce triazole or thiazole rings (e.g., compound 6p in ) to improve binding to bacterial LasR receptors.
- Molecular Docking: Use Schrödinger Glide to map interactions with target proteins (e.g., LasR or EGFR). Docking scores correlate with experimental IC50 values, guiding rational design .
How should contradictory biological data between studies be addressed?
Answer:
- Experimental Variability: Control for cell passage number, serum batch, and assay incubation time. For example, discrepancies in IC50 values may arise from differing MTT incubation periods (24 vs. 48 hours) .
- Compound Purity: Verify purity via HPLC (>95%) to exclude confounding effects from impurities.
- Target Selectivity: Profile off-target effects using kinase panels or proteome-wide screens to identify non-specific binding .
What strategies enhance selectivity for therapeutic targets (e.g., cancer vs. bacterial proteins)?
Answer:
- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., benzimidazole N-atoms) for target-specific interactions.
- Prodrug Design: Mask polar groups (e.g., acetamide) with ester prodrugs to improve cell permeability in cancer models .
- Bioisosteric Replacement: Replace 4-fluorophenyl with 4-trifluoromethylphenyl to enhance bacterial target affinity without affecting mammalian toxicity .
What considerations are critical for transitioning from in vitro to in vivo studies?
Answer:
- Pharmacokinetics: Assess metabolic stability in liver microsomes and plasma protein binding. For example, logP values >3.5 may predict favorable tissue penetration .
- Toxicity Profiling: Conduct acute toxicity studies in rodents (e.g., 14-day LD50) and monitor hepatorenal biomarkers .
- Formulation: Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility for intravenous administration .
How can computational tools streamline the optimization of this compound?
Answer:
- MD Simulations: Predict binding stability with targets (e.g., 50 ns simulations for LasR-compound 6p complexes ).
- ADMET Prediction: Use SwissADME to optimize logP, CYP450 inhibition, and BBB permeability .
- QSAR Modeling: Develop regression models correlating substituent electronegativity with antibacterial activity (R² >0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
